molecular formula C13H13FO2 B6145227 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 1486179-53-6

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No. B6145227
CAS RN: 1486179-53-6
M. Wt: 220.2
InChI Key:
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Description

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid, commonly referred to as 5-Fluoro-spiro[2.3]hexane-5-carboxylic acid (FSHA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of spiro[2.3]hexane, a six-membered ring cyclic hydrocarbon, and is composed of a phenyl group attached to a five-membered spiro ring. FSHA is a chiral molecule with two enantiomers, (S)-FSHA and (R)-FSHA, and is used as a starting material for the synthesis of various compounds.

Scientific Research Applications

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of new molecules, the study of enzyme inhibition, and the study of drug metabolism. It has been used as a starting material for the synthesis of various molecules, such as spirocyclic amines, indoles, and peptides. It has also been used in the study of enzyme inhibition, as it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has been used in the study of drug metabolism, as it has been found to be metabolized by cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. This inhibition is thought to be caused by the binding of 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid to the heme group of the enzyme, which blocks the enzyme’s active site and prevents the substrate from binding. Additionally, it is believed that 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid may also act as an inhibitor of other enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid are not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and has been found to be metabolized by cytochrome P450 enzymes. Additionally, 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has been found to have an effect on the metabolism of certain drugs, as it has been found to inhibit the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid for laboratory experiments include its low cost, its availability, and its ability to be used as a starting material for the synthesis of various molecules. Additionally, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and has been found to be metabolized by cytochrome P450 enzymes.
The limitations of using 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid for laboratory experiments include its low solubility in water, its instability in the presence of light and heat, and its potential for toxicity. Additionally, due to its chirality, it is difficult to synthesize both enantiomers in a single reaction.

Future Directions

The future directions for research on 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. Additionally, further research should be conducted on its potential toxicity and on the synthesis of both enantiomers in a single reaction. Furthermore, research should be conducted on the synthesis of novel compounds using 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid as a starting material. Finally, research should be conducted on the use of 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid as a starting material for the synthesis of peptides and other molecules.

Synthesis Methods

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can be synthesized by several methods, including the Fischer indole synthesis, the Stork enamine alkylation, and the Buchwald-Hartwig amination. The Fischer indole synthesis is a method of synthesizing 5-alkyl- and 5-aryl-substituted indoles from an aldehyde, an amine, and an acid. The Stork enamine alkylation involves the alkylation of an enamine with an alkyl halide in the presence of a base. The Buchwald-Hartwig amination is a method of synthesizing C-N bonds by coupling an aryl or alkyl halide with an amine using a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid involves the introduction of a fluorine atom onto a phenyl ring, followed by a spirocyclization reaction to form the spiro[2.3]hexane ring system, and finally carboxylation of the resulting spiro compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopentadiene", "ethyl acrylate", "diethylzinc", "carbon dioxide", "water", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with cyclopentadiene in the presence of diethylzinc to form the corresponding diene.", "Step 2: The diene is then subjected to a Diels-Alder reaction with ethyl acrylate to form the spiro[2.3]hexane ring system.", "Step 3: The resulting spiro compound is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then converted to the desired 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid by treatment with carbon dioxide in the presence of water and a catalytic amount of hydrochloric acid.", "Step 5: The crude product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield the final product as a white solid." ] }

CAS RN

1486179-53-6

Product Name

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

Molecular Formula

C13H13FO2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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